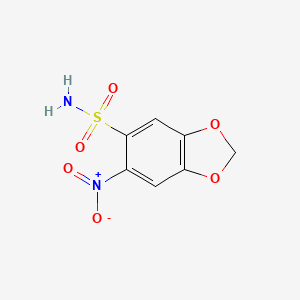![molecular formula C7H11NO2 B13480149 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging .
Industrial Production Methods: The final product is often obtained in high yield after several purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions are typically 1,2-disubstituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of new bio-active compounds . In biology and medicine, the compound serves as a bioisostere of benzenoids, making it valuable in drug development and crop science. Its unique structure also makes it useful in the study of molecular interactions and conformational restrictions .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its role as a bioisostere, which allows it to mimic the properties of other biologically active molecules. The compound interacts with specific molecular targets and pathways, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid. These compounds share similar structural features but differ in their functional groups and specific applications.
Uniqueness: What sets 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid apart is its unique combination of a bicyclic structure with a carboxylic acid group, which provides distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-6-2-7(3-6,5(9)10)8-4-6/h8H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
PBBIAPCMFONELJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(NC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
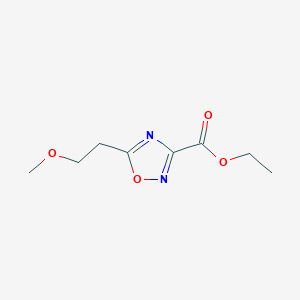

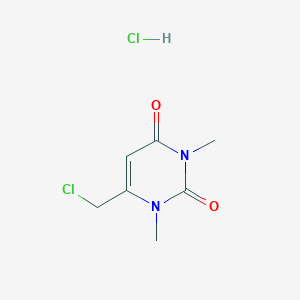
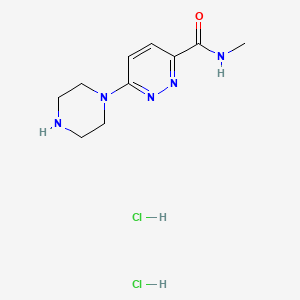

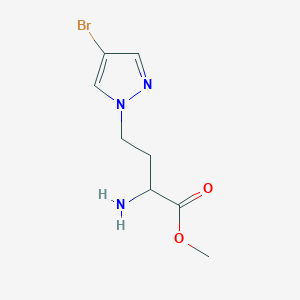
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
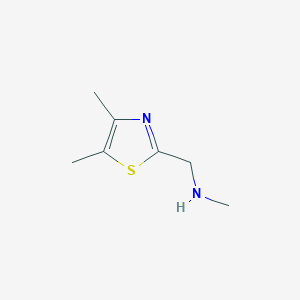
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
